molecular formula C20H18ClN5O B4338730 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE

Cat. No.: B4338730
M. Wt: 379.8 g/mol
InChI Key: NNICEBGXNBPAPK-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a benzimidazole ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling to form the final product.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds under acidic conditions.

    Preparation of Benzimidazole Intermediate: The benzimidazole ring is often synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the pyrazole and benzimidazole intermediates with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to pyrazoline derivatives.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group on the benzimidazole ring.

    3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide: Similar structure but with a bromo group instead of a chloro group on the pyrazole ring.

    3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-imidazol-2-yl)benzamide: Similar structure but with an imidazole ring instead of a benzimidazole ring.

Uniqueness

The uniqueness of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and benzimidazole rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(1-ethylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-2-26-18-9-4-3-8-17(18)23-20(26)24-19(27)15-7-5-6-14(10-15)12-25-13-16(21)11-22-25/h3-11,13H,2,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNICEBGXNBPAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Reactant of Route 4
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE

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